molecular formula C11H10BrF2NO B1408178 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde CAS No. 1707365-36-3

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

Cat. No.: B1408178
CAS No.: 1707365-36-3
M. Wt: 290.1 g/mol
InChI Key: BLDKGZRHJJIRNS-UHFFFAOYSA-N
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Description

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a brominated benzaldehyde derivative featuring a 3,3-difluoropyrrolidine substituent at the para position of the aromatic ring. The difluoropyrrolidine moiety introduces enhanced electronegativity and metabolic stability compared to non-fluorinated analogs, which may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

3-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-9-5-8(6-16)1-2-10(9)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKGZRHJJIRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211466
Record name Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707365-36-3
Record name Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid.

    Reduction: 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropyrrolidinyl groups can influence its binding affinity and specificity towards these targets. The aldehyde group can also undergo reactions with nucleophiles, forming covalent bonds with biomolecules .

Comparison with Similar Compounds

3-Bromo-4-(2-phenyl-1H-imidazol-1-yl)benzaldehyde (Compound 12)

Structure : Features an imidazole ring with a phenyl group at the para position.
Synthesis : Synthesized via nucleophilic aromatic substitution using 3-bromo-4-fluorobenzaldehyde and 2-phenylimidazole (6% yield), indicating challenges in introducing bulky substituents .
Properties :

  • Molecular Weight : 327.01 g/mol (C₁₆H₁₂BrN₂O).
  • Reactivity: The electron-rich imidazole may enhance π-π stacking interactions in protein binding applications, as seen in studies targeting 14-3-3 hub proteins .

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Structure : Pyrrolidine substituent without fluorine atoms.
Availability : Marketed as a versatile scaffold (CAS: 869952-70-5) but discontinued, suggesting niche research applications .
Properties :

  • Molecular Weight: 254.12 g/mol (C₁₁H₁₂BrNO).
  • Applications : Likely used in medicinal chemistry for its amine-based reactivity and moderate lipophilicity.
    Comparison : The absence of fluorine reduces electronegativity and metabolic resistance compared to the difluoro analog. Fluorination typically improves bioavailability and oxidative stability, making the difluoro variant more suitable for in vivo applications.

3,5-Diethyl-4-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate (3j)

Structure: Propargyloxy-substituted benzaldehyde integrated into a dihydropyridine ring. Synthesis: Prepared via Hantzsch reaction using 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, ethyl acetoacetate, and ammonium carbonate. Properties:

  • Comparison: The propargyloxy group introduces alkyne functionality for click chemistry applications, whereas the difluoropyrrolidine in the target compound offers steric and electronic modulation for protein-ligand interactions.

CP-93,393 Metabolites (M15, M18)

For example:

  • 5-Hydroxy-CP-93,393 (M15) : Aromatic hydroxylation increases polarity, facilitating glucuronidation/sulfation (~51% of dose in humans) .
  • Pyrimidine ring-cleaved metabolite (M18): Oxidative degradation accounts for 7–15% of excretion, underscoring the vulnerability of heteroaromatic rings to metabolic cleavage .

Biological Activity

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a chemical compound with significant potential in medicinal chemistry. This compound, characterized by its unique molecular structure, has been investigated for various biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C11_{11}H10_{10}BrF2_2NO
  • Molecular Weight : 290.10 g/mol
  • CAS Number : 1707365-36-3

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the difluoropyrrolidinyl group enhances its binding affinity and specificity. This compound may modulate various biochemical pathways by inhibiting or activating target proteins, leading to diverse biological effects.

Anticancer Activity

Recent studies have shown that this compound exhibits potent anticancer properties. Experimental data indicate that it can reduce cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Assay

A study conducted on human glioma cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation. The IC50_{50} value was found to be approximately 5 µM, indicating strong efficacy against glioma cells while exhibiting low cytotoxicity towards normal astrocytes.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Cytokine Inhibition Assay

In a controlled experiment, this compound was tested on macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the secretion of TNF-alpha and IL-6, with an IC50_{50} value around 10 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameMolecular FormulaIC50_{50} (µM)Biological Activity
This compoundC11_{11}H10_{10}BrF2_2NO5 (anticancer), 10 (anti-inflammatory)Anticancer, Anti-inflammatory
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehydeC11_{11}H10_{10}BrF2_2NO>20 (anticancer), >15 (anti-inflammatory)Weaker activity compared to target compound

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its potential as a biochemical probe for studying enzyme interactions and protein functions makes it a valuable compound in scientific research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Reactant of Route 2
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3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

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